molecular formula C19H24N4O3 B3815521 N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide

N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide

Cat. No. B3815521
M. Wt: 356.4 g/mol
InChI Key: KHLFSQQXEFESRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide, also known as ETP-46321, is a small molecule compound that has shown great potential in scientific research applications. This compound belongs to the pyrimidine class of drugs and has been studied extensively due to its unique mechanism of action.

Mechanism of Action

N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. Specifically, it targets the activity of the protein known as Bruton's tyrosine kinase (BTK). BTK is a key player in the signaling pathways that regulate the immune system, and its dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of BTK, which leads to a reduction in the production of inflammatory cytokines and chemokines. This, in turn, leads to a reduction in inflammation and the symptoms associated with various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide is its specificity for BTK. This means that it can be used to study the role of BTK in various diseases and disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more soluble forms of this compound, which would make it easier to use in experiments. Additionally, further studies are needed to fully understand the mechanisms of action of N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide and its potential for the treatment of various diseases.

Scientific Research Applications

N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide has been studied for its potential in treating various diseases and disorders. It has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-22(14-15-4-6-17(25-2)7-5-15)18(24)16-12-20-19(21-13-16)23-8-10-26-11-9-23/h4-7,12-13H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLFSQQXEFESRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)C(=O)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-methoxybenzyl)-2-morpholin-4-ylpyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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